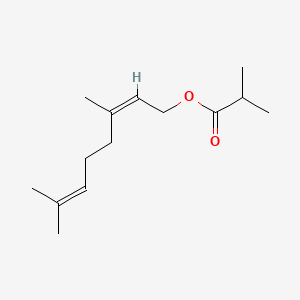

Neryl isobutyrate

Overview

Description

Neryl isobutyrate is a colorless liquid used as a fragrance and a flavor . It has a sweet, fresh, fruity, raspberry, strawberry character-like odor . It has been reported in the essential oils of plants such as Artemisia absinthium L. and Telekia speciosa .

Synthesis Analysis

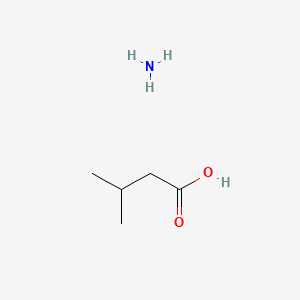

This compound can be prepared by the esterification of nerol using isobutyric acid or the anhydride . The linear neryl diesters can be successfully obtained during butylstannoic catalyzed esterification process .

Molecular Structure Analysis

The this compound molecule contains a total of 39 bond(s). There are 15 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), and 1 ester(s) (aliphatic) .

Chemical Reactions Analysis

The contractile effects of neryl butyrate were inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action .

Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.457 (lit.), a boiling point of 229 °C (lit.), and a density of 0.895 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Biosynthesis in Escherichia coli

Neryl isobutyrate, a monoterpenoid derivative originating from neryl diphosphate (NPP), has extensive applications in food, agriculture, and cosmetic fields. A study demonstrated its biosynthesis in recombinant Escherichia coli, marking the first instance of this compound being biosynthesized in such a manner. This method presents a novel approach for the production of this compound and similar NPP-derived bioproducts (Zong et al., 2020).

2. Insecticidal Activity

This compound has been identified as possessing bioinsecticidal potential. In a study focused on QSAR modeling and docking against Drosophila melanogaster and Reticulitermes chinensis Snyder, this compound displayed significant interaction energy with the active site of acetylcholinesterase. This suggests its potential as an effective pesticide candidate (Rodrigues et al., 2020).

3. Antimicrobial Agents

This compound's derivatives, such as neryl ferulate and neryl p-coumarate, have been found to exhibit antimicrobial activity. Isolated from Eremophila longifolia, these compounds showed effectiveness against various Gram-positive bacteria, highlighting their potential as antimicrobial agents (Galappathie et al., 2017).

4. Vasodilator and Vasoconstrictor Properties

This compound has been studied for its effects on vascular systems. Contrary to its analogues, this compound induced contraction in rat aorta rings under resting tonus, implying potential application in cardiovascular research and therapies (de Carvalho et al., 2019).

5. Role in Seawater Desalination

Research on seawater desalination includes the study of novel scale inhibitors, among which this compound derivatives have been evaluated. Their effectiveness in maintaining aquated Ca2+ levels demonstrates their potential application in enhancing thermal desalination processes (Al-Hamzah & Fellows, 2015).

6. Monoterpene Synthesis in Tomato Glandular Trichomes

A study on tomato (Solanum lycopersicum) revealed that monoterpenes in its glandular trichomes are synthesized from a neryl diphosphate precursor rather than geranyl diphosphate. This discovery challenges the conventional view and opens up new avenues in plant biochemistry and genetics (Schilmiller et al., 2009).

Mechanism of Action

Target of Action

Neryl isobutyrate primarily targets the α-adrenoceptors in the endothelial and smooth muscle cells . These receptors play a crucial role in regulating vascular tone and blood pressure.

Mode of Action

This compound interacts with its targets, the α-adrenoceptors, in a unique wayInstead, it induces a contraction when it stimulates aortic rings under resting tonus . The contractile effect is augmented in endothelium-denuded aortic rings .

Biochemical Pathways

It’s known that the contractile responses decrease in the presence of verapamil, a l-type ca^2+ channel blocker, or when ca^2+ is removed from the extracellular solution . This suggests that calcium signaling pathways may be involved.

Pharmacokinetics

Its molecular weight is 22434 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the contraction of aortic rings under resting tonus . This contraction is inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the contractile effect of this compound augments in endothelium-denuded aortic rings . This suggests that the presence or absence of endothelium can influence the compound’s action.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJYXQFXLSCKTP-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883828 | |

| Record name | Neryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/sweet, rose odour | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 13.00 mm Hg | |

| Record name | Geranyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

practically insoluble in water, 1 ml in 5 ml 80% alcohol (in ethanol) | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.88-0.90 (d20/4) | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2345-24-6, 2345-26-8 | |

| Record name | Neryl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9941BHL2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of neryl isobutyrate in the context of essential oils?

A1: this compound is a significant constituent in the essential oils of various plants. For instance, it is a major component in the root oil of Eupatorium cannabinum subsp. corsicum, an endemic subspecies from Corsica []. This contrasts with the essential oil from the plant's aerial parts, where this compound is less prominent. This difference highlights the diverse chemical profiles that can exist within different parts of a single plant species. Furthermore, this compound is found as a dominant component in the root oil of Pulicaria mauritanica, reaching a concentration of 11.1% []. This finding emphasizes the compound's potential significance in the chemical ecology of plants, possibly playing a role in plant defense or pollinator attraction.

Q2: How does the presence of this compound differ between the roots and aerial parts of Eupatorium cannabinum subsp. corsicum?

A2: [] Interestingly, this compound is found in significantly higher concentrations within the root essential oil of Eupatorium cannabinum subsp. corsicum compared to the oil extracted from its aerial parts. This difference suggests a potential specialized role for this compound within the roots of this plant. Further investigation is needed to determine the specific ecological or physiological function it might serve.

Q3: What are the primary analytical techniques used to identify and quantify this compound in essential oils?

A3: The identification and quantification of this compound in essential oils are primarily achieved through a combination of gas chromatography (GC) and mass spectrometry (GC-MS) [, , ]. These techniques allow for the separation of complex mixtures like essential oils and the identification of individual components based on their retention times and mass spectra. In some cases, 13C-NMR spectroscopy may be employed to confirm the structural elucidation of this compound and differentiate it from other isomers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)